Piperazine, 1,4-diacetyl-
Overview
Description
Piperazine, 1,4-diacetyl-, is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions, and acetyl groups attached to it.
Synthesis Analysis
The synthesis of piperazine derivatives has been explored in several studies. For instance, 1,4-bis(chloroacetyl)piperazine was prepared from anhydrous piperazine and chloroacetyl chloride using water as a solvent in the presence of anhydrous sodium carbonate, achieving a yield of 83.9% under optimized conditions . Another study reported the synthesis of 4-substituted 1-(arylacetyl)-2-[(alkylamino)methyl]piperazines, which showed significant kappa-opioid receptor agonist activity . Additionally, the synthesis of 1,4-piperazine-2,5-dione from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate over six steps was described, yielding polymorphic crystalline forms .
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been analyzed using various techniques. Single-crystal X-ray analysis was used to determine the polymorphic forms of 1,4-piperazine-2,5-dione . The crystal structure of 1,4-Piperazine-γ,γ′-dibutyric acid revealed unusual hydrogen bonding, which was inconsistent with the normal dimerization and zwitterion form of amino acids . The crystal structure of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol showed an almost planar amide moiety due to conjugation with the carbonyl group .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions. The condensation of 1,4-diacetyl- or 3-substituted 2,5-piperazinediones with salicylaldehyde derivatives in the presence of a base resulted in different products, with the conversion mechanism and structural confirmation being discussed . Solid-liquid phase transfer catalytic dicondensation of 1,4-diacetyl-2,5-piperazinedione with aldehydes was studied, leading to the synthesis of α-amino acids after reduction and hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal structure of 2,2′-(Piperazine-1,4-diium-1,4-diyl)diacetate dihydrate showed a complex pattern of hydrogen-bonding interactions, resulting in a three-dimensional network . The study of the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] in solution using mass spectrometric and NMR techniques provided insights into the solution aggregation of this piperazinedione . The anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was evaluated, with the introduction of different substituents affecting the activity .
Scientific Research Applications
Application 1: Preparation of Monoarylidene and Bis-arylidenes Derivatives
- Scientific Field: Chemistry
- Summary of the Application: Piperazine, 1,4-diacetyl- is used in the preparation of monoarylidene and both symmetrical and unsymmetrical bis-arylidenes derivatives of piperazine-2,5-dione .
- Methods of Application: The preparation involves the use of 1,4-diacetyl-piperazine-2,5-dione to prepare unsymmetrical bisarylidenes .
- Results or Outcomes: The introduction of a dicyanomethylene moiety into the para position of one of the arylidene groups resulted in a remarkable deepening in the color of the resulting compounds .
Application 2: Synthesis of Novel Mono- and Bis[thienopyridines]
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Piperazine, 1,4-diacetyl- is used as a precursor for the synthesis of novel mono- and bis[thienopyridines] .
- Methods of Application: The compound 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) was prepared via the reaction of piperazine with two mole equivalents of chloroacetyl chloride in the presence of anhydrous K2CO3 .
- Results or Outcomes: The subsequent reaction of this compound with the appropriate 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles in ethanol containing piperidine at reflux led to the formation of novel compounds .
Safety And Hazards
The safety data sheet for piperazine compounds indicates that they can cause severe skin burns and eye damage, respiratory irritation, and allergic skin reactions . They may also cause allergy or asthma symptoms or breathing difficulties if inhaled . They are suspected of damaging fertility and the unborn child .
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBICYRKOTWRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172352 | |
Record name | Piperazine, 1,4-diacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1,4-diacetyl- | |
CAS RN |
18940-57-3 | |
Record name | 1,1′-(1,4-Piperazinediyl)bis[ethanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18940-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diacetylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18940-57-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 18940-57-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperazine, 1,4-diacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diacetylpiperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G95A229PEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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